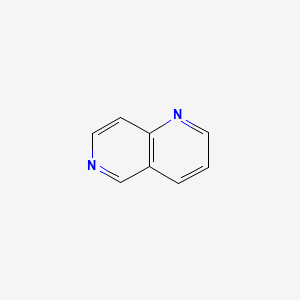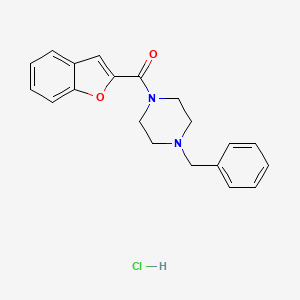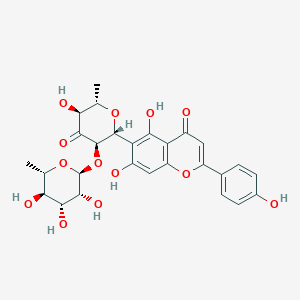
Glyceryl sulfoquinovoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl sulfoquinovoside is a natural product found in Allium sativum with data available.
Applications De Recherche Scientifique
Plant Growth Under Phosphate-Limited Conditions
Glyceryl sulfoquinovoside plays a crucial role in the growth of plants under phosphate-limited conditions. Arabidopsis plants disrupted in the SQD2 gene, which is essential for sulfolipid synthase, exhibited impaired growth when phosphate was limited. This highlights the importance of sulfolipid as a substitute for anionic phospholipids in these conditions (Yu, Xu, & Benning, 2002).
Sulfoquinovosyldiacylglycerol Synthesis
Glyceryl sulfoquinovoside is integral in the synthesis of sulfoquinovosyldiacylglycerol (SQDG), a significant glycolipid in photosynthetic organisms. This synthesis is key for understanding the biological activities of sulfolipids and their influence on human health, particularly in the context of vegan and functional foods (Sitz, Domey, Fischer, & Rohn, 2021).
Sulfolipid Biosynthesis
The sulfolipid sulfoquinovosyldiacylglycerol is a component of plant photosynthetic membranes and is one of the few naturally occurring sulfonic acids with detergent properties. Research into the enzymatic mechanisms of its biosynthesis, involving the SQD1 protein from Arabidopsis thaliana, has been significant for understanding the synthesis of sulfonic acids in biological systems (Sanda, Leustek, Theisen, Garavito, & Benning, 2001).
DNA Polymerase Inhibition
Studies have shown that sulfo-glycolipids like sulfoquinovosyl-diacylglycerol (SQDG) and sulfoquinovosyl-monoacylglycerol (SQMG) are potent inhibitors of DNA polymerase alpha and beta, with implications for antineoplastic agents. The structure-function relationship of these compounds has been explored to understand their cytotoxic activity and impact on cell growth (Murakami et al., 2002).
Global Sulfur and Carbon Biogeochemical Cycles
Glyceryl sulfoquinovoside is estimated to contain up to half of all organosulfur in the biosphere, playing a significant role in the global sulfur and carbon biogeochemical cycles. Research into the synthesis of sulfoquinovosyl diacylglycerides and sulfoquinovose, as well as the development of fluorogenic substrates for sulfoquinovosidases, has been crucial for understanding these cycles (Zhang et al., 2020).
Sulfoglycolysis: Metabolism of Sulfoquinovose
Sulfoglycolysis is a catabolic pathway dedicated to the metabolism of sulfoquinovose (SQ) into smaller organosulfur fragments, which is significant in the biogeochemical sulfur cycle. The synthesis of key organosulfur metabolites has been essential for understanding the molecular details of sulfoglycolysis (Abayakoon et al., 2019).
Propriétés
Numéro CAS |
2308-53-4 |
|---|---|
Formule moléculaire |
C9H18O10S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6S)-6-(2,3-dihydroxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O10S/c10-1-4(11)2-18-9-8(14)7(13)6(12)5(19-9)3-20(15,16)17/h4-14H,1-3H2,(H,15,16,17)/t4?,5-,6-,7+,8-,9+/m1/s1 |
Clé InChI |
JTXHNMDHGMNPEG-TTWCUHKNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)S(=O)(=O)O |
Synonymes |
glyceryl sulfoquinovoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(3-Chlorophenyl)-3-[4-[4-morpholinyl(oxo)methyl]phenyl]urea](/img/structure/B1220492.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)